Cas no 2229003-74-9 (3-(2-Fluoro-5-nitrophenyl)propane-1-thiol)

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is a fluorinated aromatic thiol compound featuring a nitro substituent, offering unique reactivity for applications in organic synthesis and material science. The presence of both a thiol (–SH) group and an electron-withdrawing nitro (–NO₂) moiety enhances its utility as a building block for functionalized materials, ligands, or surface modifiers. The fluorine atom further influences electronic properties, enabling selective transformations. This compound is particularly valuable in the development of self-assembled monolayers (SAMs) or as a precursor for pharmaceuticals and agrochemicals. Its well-defined structure ensures consistent performance in synthetic pathways requiring precise control over molecular interactions.
3-(2-Fluoro-5-nitrophenyl)propane-1-thiol structure
2229003-74-9 structure
Product Name:3-(2-Fluoro-5-nitrophenyl)propane-1-thiol
CAS No:2229003-74-9
MF:C9H10FNO2S
MW:215.244604587555
CID:5778171
PubChem ID:163784946
Update Time:2025-11-01

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • EN300-1798900
    • 2229003-74-9
    • 3-(2-fluoro-5-nitrophenyl)propane-1-thiol
    • 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol
    • Inchi: 1S/C9H10FNO2S/c10-9-4-3-8(11(12)13)6-7(9)2-1-5-14/h3-4,6,14H,1-2,5H2
    • InChI Key: MRSPXIPBHLWPAV-UHFFFAOYSA-N
    • SMILES: SCCCC1C(=CC=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 215.04162790g/mol
  • Monoisotopic Mass: 215.04162790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.8Ų

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Additional information on 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol

Introduction to 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol (CAS No. 2229003-74-9)

3-(2-Fluoro-5-nitrophenyl)propane-1-thiol (CAS No. 2229003-74-9) is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The chemical structure of 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is defined by a thiopropyl group attached to a 2-fluoro-5-nitrophenyl ring. The presence of the fluorine and nitro groups imparts specific electronic and steric properties that can influence its reactivity and biological activity. These properties make it an attractive candidate for a wide range of chemical and biological studies.

In recent years, the study of 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has been enriched by advancements in computational chemistry and high-throughput screening techniques. These tools have enabled researchers to gain deeper insights into the compound's behavior and potential applications. For instance, molecular dynamics simulations have provided detailed information on the conformational flexibility and stability of the molecule, which are crucial for understanding its interactions with biological targets.

One of the key areas where 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has shown promise is in the development of anti-inflammatory drugs. Inflammation is a complex biological response involving various signaling pathways and mediators. The unique chemical structure of this compound allows it to modulate these pathways effectively, potentially leading to new therapeutic strategies for conditions such as arthritis and inflammatory bowel disease.

Beyond its direct therapeutic applications, 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has also been explored as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it an ideal starting material for constructing libraries of compounds with diverse biological activities. This versatility is particularly valuable in drug discovery programs, where large numbers of compounds need to be screened to identify lead candidates.

The safety profile of 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is another important consideration in its development and application. Preclinical studies have demonstrated that it exhibits low toxicity at relevant concentrations, making it suitable for further investigation in animal models and eventually clinical trials. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In addition to its pharmaceutical applications, 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol has found use in materials science. Its ability to form stable thioether linkages makes it a valuable component in the synthesis of functional polymers and coatings. These materials can be tailored for specific applications, such as drug delivery systems or protective coatings with enhanced durability.

The environmental impact of chemicals like 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol is also an important consideration. Researchers are actively investigating methods to synthesize this compound using green chemistry principles, which aim to minimize waste and reduce the use of hazardous substances. Sustainable synthesis routes not only benefit the environment but also improve the economic viability of large-scale production.

In conclusion, 3-(2-Fluoro-5-nitrophenyl)propane-1-thiol (CAS No. 2229003-74-9) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical properties make it an attractive candidate for further research and development, particularly in the fields of pharmaceuticals, materials science, and synthetic chemistry. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in these domains.

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